5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, alcohols, aldehydes, and substituted amino acids .
Scientific Research Applications
5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid: Similar in structure but with a benzoic acid backbone.
5-Amino-3-(trifluoromethyl)picolinonitrile: Contains a picolinonitrile group instead of a heptanoic acid backbone.
Uniqueness
5-Amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid is unique due to its heptanoic acid backbone combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H18F3NO2 |
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Molecular Weight |
241.25 g/mol |
IUPAC Name |
5-amino-6,6-dimethyl-3-(trifluoromethyl)heptanoic acid |
InChI |
InChI=1S/C10H18F3NO2/c1-9(2,3)7(14)4-6(5-8(15)16)10(11,12)13/h6-7H,4-5,14H2,1-3H3,(H,15,16) |
InChI Key |
OXOSSQSXIJTZSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC(CC(=O)O)C(F)(F)F)N |
Origin of Product |
United States |
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